molecular formula C18H18ClN3O4S B12160909 N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B12160909
M. Wt: 407.9 g/mol
InChI Key: REBPSEFESBYLSD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a benzamide core, and a tetrahydrothiophene ring with a dioxido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 4-chloroaniline. This intermediate is then subjected to acylation with benzoyl chloride to form N-(4-chlorophenyl)benzamide. The next step involves the introduction of the tetrahydrothiophene ring, which can be achieved through a cyclization reaction with appropriate sulfur-containing reagents. The final step is the oxidation of the tetrahydrothiophene ring to introduce the dioxido substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The compound can be reduced to remove the dioxido substituent or to modify the benzamide core.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
  • N-(4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Uniqueness

N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The dioxido substituent on the tetrahydrothiophene ring also adds to its distinct properties, potentially affecting its solubility, stability, and interaction with other molecules.

Properties

Molecular Formula

C18H18ClN3O4S

Molecular Weight

407.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C18H18ClN3O4S/c19-13-4-6-14(7-5-13)20-17(23)12-2-1-3-15(10-12)21-18(24)22-16-8-9-27(25,26)11-16/h1-7,10,16H,8-9,11H2,(H,20,23)(H2,21,22,24)

InChI Key

REBPSEFESBYLSD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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